1,2-Epoxy-9-decene
Overview
Description
1,2-Epoxy-9-decene is an unsaturated epoxide . It is also known by the synonym (7-Octenyl)oxirane . The empirical formula is C10H18O and the molecular weight is 154.25 .
Synthesis Analysis
1,2-Epoxy-9-decene has been used in the synthesis of air-stable aluminum nanoparticles (Al NPs). The epoxide ring is highly susceptible to ring-opening polymerization, leading to the formation of putative polyether loops on the nascent Al NP surface .
Molecular Structure Analysis
The molecular formula of 1,2-Epoxy-9-decene is C10H18O . The molecular weight is 154.25 g/mol .
Chemical Reactions Analysis
1,2-Epoxy-9-decene has been used in the synthesis of air-stable aluminum nanoparticles (Al NPs). The epoxide ring is highly susceptible to ring-opening polymerization .
Physical And Chemical Properties Analysis
1,2-Epoxy-9-decene is a liquid at 20°C . It has a refractive index of 1.442 and a density of 0.842 g/mL at 25°C . The boiling point is 80°C/15 mmHg and the flash point is 78°C .
Scientific Research Applications
Nanoparticle Stabilization
1,2-Epoxy-9-decene has been utilized in the synthesis of air-stable aluminum nanoparticles (Al NPs). The terminal alkene functionality of the epoxide undergoes polymerization, resulting in the envelopment of Al NPs in a hydrophobic polymer matrix . This application is crucial for enhancing the shelf life and stability of nanoparticles, which are often susceptible to rapid degradation in the presence of air or moisture.
Biomolecule Attachment to Semiconductors
In the field of electronics, a two-step method has been developed that allows for the covalent binding of biomolecules to group-IV semiconductors using 1,2-Epoxy-9-decene . This process involves the formation of a covalent bond with the silicon, germanium, or diamond surfaces, which is essential for the development of biosensors and bioelectronics.
UV-Curable Coatings
The compound has found applications in the preparation of epoxy-based silicone prepolymers for UV-curable coatings . These coatings exhibit increased glass transition temperatures and hydrophobicity, along with excellent heat resistance and anti-graffiti properties, making them suitable for protective and decorative finishes in various industries.
Energy Storage and Hydrogen Production
1,2-Epoxy-9-decene-capped aluminum nanoparticles have been explored for their potential in high-density energy storage and small-scale hydrogen production . The polymerization of the epoxide ring leads to the formation of a protective layer that prevents degradation and maintains the high reactivity of aluminum for energy applications.
Safety and Hazards
properties
IUPAC Name |
2-oct-7-enyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006337 | |
Record name | 2-(Oct-7-en-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxy-9-decene | |
CAS RN |
85721-25-1 | |
Record name | 1,2-Epoxy-9-decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Octenyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Oct-7-en-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-7-enyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (7-OCTENYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Epoxy-9-decene interact with silicon-based materials? What are the potential applications of this interaction?
A1: 1,2-Epoxy-9-decene readily reacts with hydrogen-terminated silicon surfaces through a UV-mediated hydrosilylation process. [, ] This results in the formation of a stable Si-C bond, attaching the molecule to the surface. [] This property makes it an excellent linker for attaching biomolecules, such as enzymes, [] or zwitterionic polymers to silicon-based materials. [] This surface modification can be used to create protein-repellent surfaces, [] biosensors, and other biocompatible materials. [, ]
Q2: Can 1,2-Epoxy-9-decene be used to modify materials other than silicon?
A2: Yes, 1,2-Epoxy-9-decene has been successfully employed in the synthesis of air-stable aluminum nanoparticles. [] The molecule, along with methyl methacrylate, participates in a copolymerization reaction during the nanoparticle formation. This process allows for the creation of a protective layer on the aluminum nanoparticles, increasing their stability against oxidation in air. []
Q3: How does the chain length of the epoxy monomer in epoxy-based silicone prepolymers synthesized with 1,2-Epoxy-9-decene affect the properties of the resulting UV-curable coatings?
A3: Research indicates that increasing the chain length of the open-chain epoxy monomer, like 1,2-Epoxy-9-decene, in UV-curable epoxy-based silicone coatings leads to higher glass transition temperatures (Tg) and increased hydrophobicity. [] This is attributed to the greater flexibility and lower crosslinking density offered by longer chain monomers. [] The resulting films exhibit excellent heat resistance, hydrophobicity, and desirable anti-graffiti and ink removal properties, suggesting their potential for various industrial applications, including anti-smudge and anti-graffiti coatings. []
Q4: Can 1,2-Epoxy-9-decene be used to create antimicrobial materials?
A4: Yes, 1,2-Epoxy-9-decene plays a crucial role in synthesizing antimicrobial copolymers. By reacting with the amino end groups of poly hexamethylene guanidine hydrochloride (PHMG), it introduces vinyl end groups. [] These modified PHMG chains can then copolymerize with methyl methacrylate (MMA), forming a water-insoluble antimicrobial copolymer. [] This copolymer exhibits long-lasting antimicrobial activity against bacteria like Escherichia coli, demonstrating its potential for applications in self-sterilizing coatings and water decontamination. []
Q5: What are the implications of using 1,2-Epoxy-9-decene for nitric oxide (NO) release applications?
A5: 1,2-Epoxy-9-decene is instrumental in synthesizing NO-releasing macromolecules. When conjugated to dendrimers like poly(amidoamine) (PAMAM) [] and poly(propylene imine) (PPI), [] it modifies their exterior properties, influencing their interaction with NO. This modification allows for the formation of N-diazeniumdiolate NO donors, enabling controlled release of NO. [, ] The hydrophobicity introduced by 1,2-Epoxy-9-decene impacts the NO release kinetics, offering a means to fine-tune NO delivery for potential applications like antibacterial agents and biofilm eradication. [, ]
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